

Independent Verification of (α R,8aS)-GSK1614343 Binding Kinetics: A Comparative Guide

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Compound of Interest

Compound Name: (α R,8aS)-GSK1614343

Cat. No.: B15571711

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This guide provides an objective comparison of the binding kinetics of the ghrelin receptor antagonist (α R,8aS)-GSK1614343 with other relevant compounds. The data presented is compiled from various independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview for evaluating its performance. Detailed experimental protocols for the key assays cited are also included to support the interpretation of the data.

Comparative Binding Kinetics of GHSR1a Ligands

The binding kinetics of GSK1614343 have been characterized in several studies, providing insights into its potency and mechanism of action at the growth hormone secretagogue receptor type 1a (GHSR1a). To independently assess these properties, this guide collates and compares the reported binding parameters of GSK1614343 with other well-characterized GHSR1a antagonists and agonists.

Antagonist Binding Data

The following table summarizes the binding kinetics for GSK1614343 and other notable GHSR1a antagonists. The data is derived from functional assays measuring the inhibition of ghrelin-induced signaling, such as intracellular calcium mobilization and inositol phosphate accumulation.

Compound	Assay Type	Species	Parameter	Value	Reference
GSK1614343	FLIPR (Calcium Mobilization)	Rat	pIC50	7.90	[1]
GSK1614343	[3H]-IP Accumulation	Rat	pKB	8.03	[1]
YIL-781	FLIPR (Calcium Mobilization)	Rat	pIC50	8.27	[1]
YIL-781	[3H]-IP Accumulation	Rat	pKB	7.54	[1]
YIL-781	Radioligand Binding	Human	Ki	17 nM	[2]
PF-05190457	Radioligand Binding (Filter)	Human	Ki (90 min)	2.49 nM	[3]
PF-05190457	Radioligand Binding (Filter)	Human	Ki (24 h)	1.42 nM	[3]
PF-05190457	Radioligand Binding (SPA)	Human	Ki	4.4 nM	[3]
PF-05190457	Radioligand Binding	Human	Kd	3.09 nM	[3] [4]
PF-05190457	Quantitative Kinetics	Human	Kon	65534 M ⁻¹ s ⁻¹	[3]
PF-05190457	Quantitative Kinetics	Human	Koff	0.0002 s ⁻¹	[3]

Agonist Binding Data for Comparison

For a broader context, the binding affinities of several GHSR1a agonists are presented below. This allows for a comparison of the antagonist potencies with the binding characteristics of molecules that activate the receptor.

Compound	Assay Type	Species	Parameter	Value	Reference
Anamorelin	Radioligand Binding	Human	Ki	0.70 nM	[5][6]
Anamorelin	FLIPR (Functional Assay)	Human	EC50	0.74 nM	[6]
Macimorelin	Radioligand Binding	Human	-	Comparable to ghrelin	[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for understanding how the comparative data was generated.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation or inhibition.

- Cell Preparation:
 - Cells expressing the GHSR1a receptor (e.g., RC-4B/C or U2-OS) are seeded in 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.[10]
- Dye Loading:
 - The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.[10][11] The incubation is typically carried out for 1 hour at 37°C.

- Compound Addition and Signal Detection:
 - The microplate is placed in a FLIPR instrument.
 - For antagonist testing, the cells are pre-incubated with the antagonist compound (e.g., GSK1614343) before the addition of the agonist.
 - An agonist of the GHSR1a receptor (e.g., ghrelin) is added to the wells to stimulate the receptor.
 - The FLIPR instrument measures the fluorescence intensity over time, which corresponds to the intracellular calcium levels.[\[11\]](#)
- Data Analysis:
 - The change in fluorescence is used to determine the agonist's potency (EC50) or the antagonist's inhibitory potency (IC50). For competitive antagonists, the Schild analysis can be used to determine the pA2 or pKB value.

Inositol Phosphate (IP) Turnover Assay

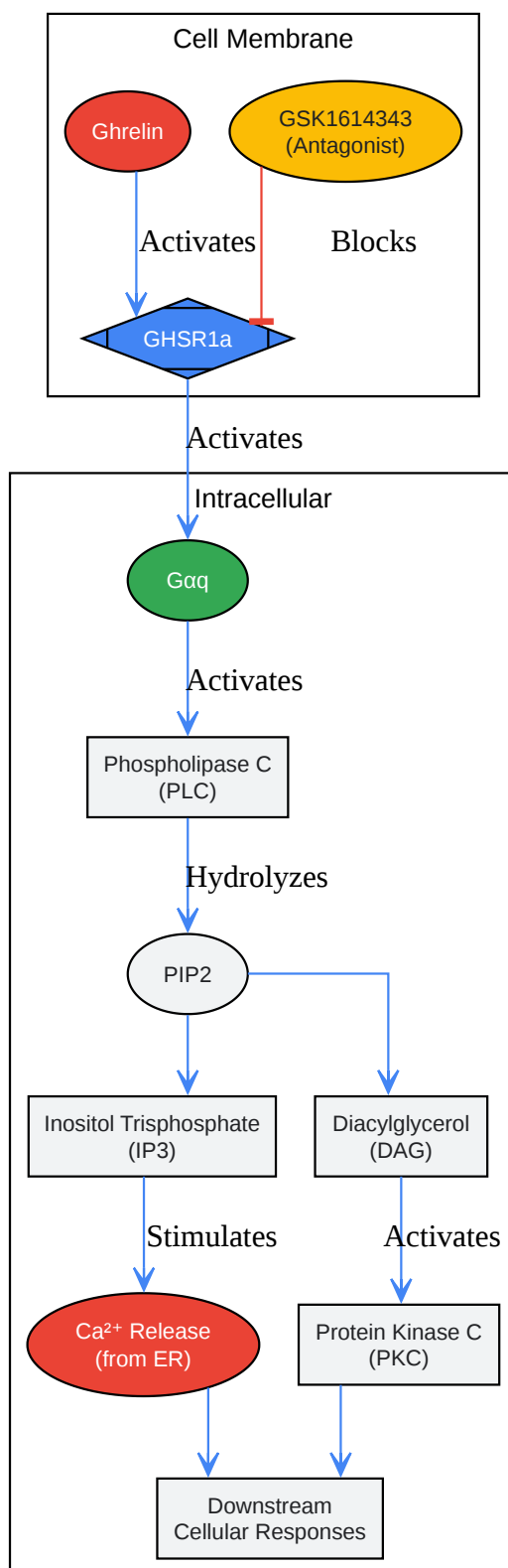
This assay quantifies the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled GPCRs like GHSR1a.

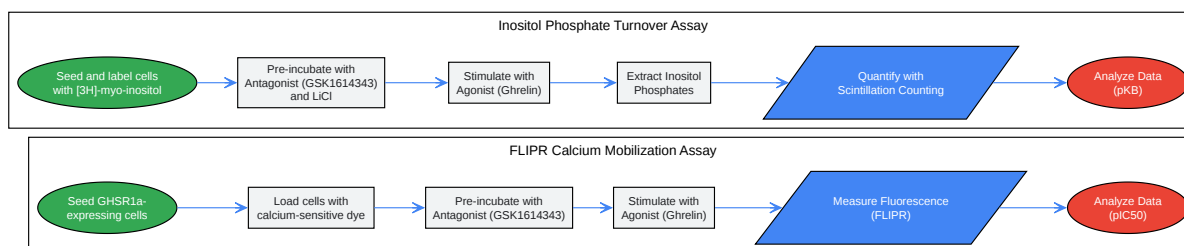
- Cell Labeling:
 - Cells expressing the GHSR1a receptor are incubated with [3H]-myo-inositol in an inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
- Cell Stimulation:
 - The cells are washed and then incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
 - For antagonist testing, cells are pre-incubated with the antagonist compound (e.g., GSK1614343).

- The cells are then stimulated with an agonist (e.g., ghrelin) for a defined period (e.g., 30-60 minutes).[12]
- Extraction and Purification of Inositol Phosphates:
 - The reaction is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).[13]
 - The cell lysate is neutralized, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex columns).[13]
- Quantification:
 - The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.
- Data Analysis:
 - The data is analyzed to determine the dose-response relationship for the agonist and the inhibitory effect of the antagonist. The pKB value for a competitive antagonist is calculated using the Gaddum equation.[1]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.





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